molecular formula C24H17ClN4O3 B11294710 3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11294710
M. Wt: 444.9 g/mol
InChI Key: UAHXSXCIVMIBHV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core, followed by the introduction of the 3-chlorophenyl and 2,3-dihydro-1,4-benzodioxin-6-yl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Scientific Research Applications

3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(3-chlorophenyl)-7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but with slight modifications, leading to different biological activities.

    Other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives: These compounds share the same core structure but differ in the substituents attached to the core, resulting in varying properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-11-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H17ClN4O3/c1-14-22(15-3-2-4-16(25)11-15)23-26-13-18-19(29(23)27-14)7-8-28(24(18)30)17-5-6-20-21(12-17)32-10-9-31-20/h2-8,11-13H,9-10H2,1H3

InChI Key

UAHXSXCIVMIBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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